2-(2-Chloro-6-fluorophenyl)butanoic acid
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Overview
Description
2-(2-Chloro-6-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of butanoic acid, featuring a chlorinated and fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the reaction of 2-chloro-6-fluorobenzene with butanoic acid under specific conditions that facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical reactions. The exact mechanism may vary depending on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorophenylacetic acid
- 2-Chloro-6-fluorophenylboronic acid
- 2-(2-Chloro-6-fluorophenyl)propanoic acid
Uniqueness
2-(2-Chloro-6-fluorophenyl)butanoic acid is unique due to its specific combination of a chlorinated and fluorinated phenyl group with a butanoic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-2-6(10(13)14)9-7(11)4-3-5-8(9)12/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
CTLQGPIGBAYRJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)F)C(=O)O |
Origin of Product |
United States |
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